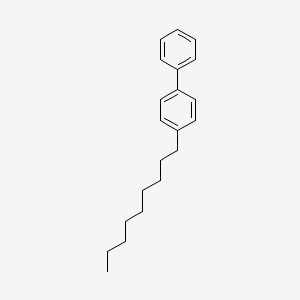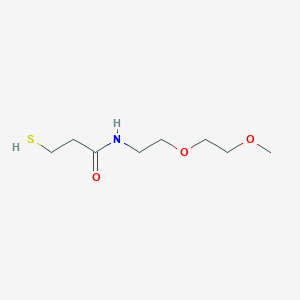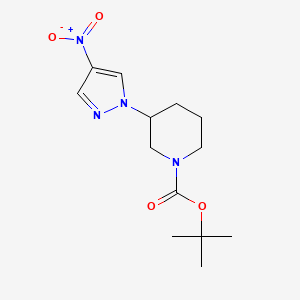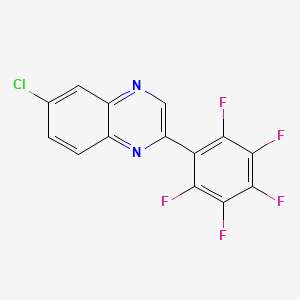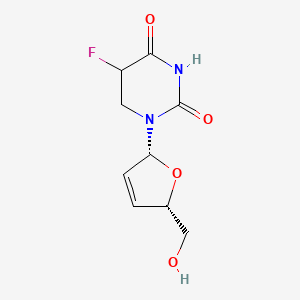
Uridine, 2',3'-didehydro-2',3'-dideoxy-5-fluoro-(9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Uridine, 2’,3’-didehydro-2’,3’-dideoxy-5-fluoro-(9CI) is a synthetic nucleoside analog It is structurally similar to natural nucleosides but has been modified to enhance its biological activity
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Uridine, 2’,3’-didehydro-2’,3’-dideoxy-5-fluoro-(9CI) typically involves the following steps:
Starting Material: The synthesis begins with a suitable uridine derivative.
Dehydration and Deoxygenation: The 2’ and 3’ positions of the uridine molecule are dehydrated and deoxygenated to form the didehydro-dideoxy structure.
Fluorination: The 5-position of the uridine ring is fluorinated using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or similar reagents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.
Purification: The product is purified using techniques such as crystallization, chromatography, or recrystallization to achieve the desired purity.
化学反応の分析
Types of Reactions
Uridine, 2’,3’-didehydro-2’,3’-dideoxy-5-fluoro-(9CI) undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom at the 5-position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.
Common Reagents and Conditions
Fluorinating Agents: Diethylaminosulfur trifluoride (DAST), Selectfluor.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) solutions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various nucleoside analogs, while hydrolysis can produce uracil derivatives.
科学的研究の応用
Uridine, 2’,3’-didehydro-2’,3’-dideoxy-5-fluoro-(9CI) has several scientific research applications:
Antiviral Research: It is studied for its potential to inhibit viral replication by interfering with viral nucleic acid synthesis.
Cancer Research: The compound is investigated for its ability to induce apoptosis in cancer cells by disrupting DNA synthesis.
Biochemical Studies: It is used as a tool to study nucleic acid metabolism and the effects of nucleoside analogs on cellular processes.
Pharmaceutical Development: The compound is explored as a lead compound for the development of new antiviral and anticancer drugs.
作用機序
The mechanism of action of Uridine, 2’,3’-didehydro-2’,3’-dideoxy-5-fluoro-(9CI) involves its incorporation into nucleic acids, leading to chain termination and inhibition of nucleic acid synthesis. The compound targets viral and cancerous cells by:
Inhibition of DNA Polymerase: It inhibits the activity of DNA polymerase, preventing the elongation of DNA strands.
Induction of Apoptosis: The compound induces apoptosis in cancer cells by activating apoptotic pathways and disrupting cellular homeostasis.
類似化合物との比較
Similar Compounds
2’,3’-Dideoxycytidine (ddC): Another nucleoside analog with antiviral properties.
2’,3’-Didehydro-2’,3’-dideoxythymidine (d4T): Used in the treatment of HIV.
5-Fluorouracil (5-FU): A widely used anticancer agent.
Uniqueness
Uridine, 2’,3’-didehydro-2’,3’-dideoxy-5-fluoro-(9CI) is unique due to its specific structural modifications, which enhance its biological activity and selectivity. Its fluorine substitution at the 5-position and the didehydro-dideoxy structure contribute to its potent antiviral and anticancer properties, distinguishing it from other nucleoside analogs.
特性
分子式 |
C9H11FN2O4 |
|---|---|
分子量 |
230.19 g/mol |
IUPAC名 |
5-fluoro-1-[(2R,5S)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C9H11FN2O4/c10-6-3-12(9(15)11-8(6)14)7-2-1-5(4-13)16-7/h1-2,5-7,13H,3-4H2,(H,11,14,15)/t5-,6?,7+/m0/s1 |
InChIキー |
CABKDAQGRQCMFL-REJBHVJUSA-N |
異性体SMILES |
C1C(C(=O)NC(=O)N1[C@H]2C=C[C@H](O2)CO)F |
正規SMILES |
C1C(C(=O)NC(=O)N1C2C=CC(O2)CO)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 2-(4'-(3-methyl-4-(phenylsulfonamido)isoxazol-5-yl)-[1,1'-biphenyl]-4-yl)acetate](/img/structure/B12336870.png)
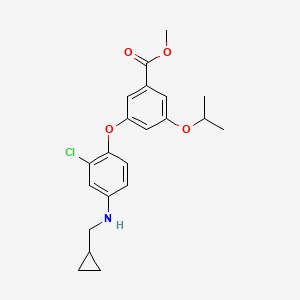
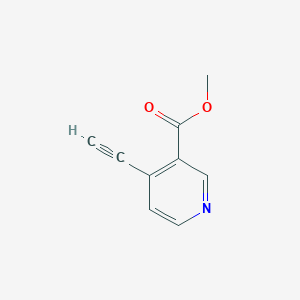
![[(2R,3R,4S,5R)-3-benzoyloxy-4-fluoro-5-(5-methyl-2,4-dioxo-1,3-diazinan-1-yl)oxolan-2-yl]methyl benzoate](/img/structure/B12336882.png)


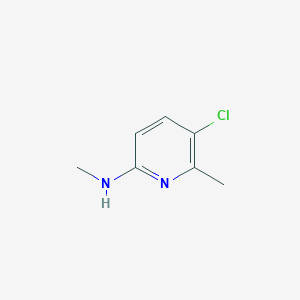
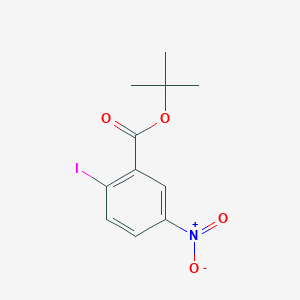
![[(3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(2-bromoethoxy)oxan-2-yl]methyl acetate](/img/structure/B12336923.png)
